molecular formula C8H10N4 B13435083 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B13435083
M. Wt: 162.19 g/mol
InChI Key: KSWPLFNCSCNVKY-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 2-position and a carbonitrile group at the 3-position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-oxopiperidine-3-carbonitrile with hydrazine derivatives under acidic conditions. This reaction leads to the formation of the pyrazole ring, which is then fused with the pyridine ring to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H10N4/c1-12-8(4-9)6-5-10-3-2-7(6)11-12/h10H,2-3,5H2,1H3

InChI Key

KSWPLFNCSCNVKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CNCCC2=N1)C#N

Origin of Product

United States

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